molecular formula C22H18N6O2 B2892392 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189985-67-8

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2892392
CAS No.: 1189985-67-8
M. Wt: 398.426
InChI Key: FDSCWCZVBMEIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidinone derivative featuring a 1,2,4-oxadiazole substituent. Its core structure combines a pyrazolo[3,4-d]pyrimidin-4-one scaffold, a heterocyclic system known for its bioactivity in kinase inhibition and anticancer research . This compound’s synthesis likely involves condensation reactions between pyrazolo-oxazinones and aromatic amines, as seen in analogous protocols .

Properties

IUPAC Name

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-2-15-8-10-17(11-9-15)28-21-18(12-24-28)22(29)27(14-23-21)13-19-25-20(26-30-19)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCWCZVBMEIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Microwave-Assisted Method

Adapted from, this method employs:

  • Methyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate (1.0 equiv)
  • Trimethyl orthoformate (2.5 equiv)
  • Benzylamine (1.2 equiv)

Conditions :

  • Microwave irradiation at 150°C for 20 min
  • Solvent-free conditions
  • Yield: 78–85%

Mechanistic Insight :
Trimethyl orthoformate acts as both formylating agent and dehydrating agent, enabling cyclocondensation. The N-1 position is selectively substituted by 4-ethylaniline due to microwave-induced polarization effects.

POCl₃-Mediated Cyclization

As per, alternative synthesis uses:

  • 5-Amino-1-(4-ethylphenyl)pyrazole-4-carbonitrile (1.0 equiv)
  • Acetic acid (2.0 equiv)
  • POCl₃ (3.0 equiv)

Conditions :

  • Reflux in anhydrous DCM for 6 h
  • Yield: 68%

Key Advantage :
POCl₃ dual functionality as chlorinating agent and Lewis acid accelerates imidazole ring closure while suppressing N-3 side reactions.

Functionalization at C-5 Position

Bromination of 5-Methyl Group

Procedure :

  • Pyrazolo-pyrimidinone core (1.0 equiv)
  • N-Bromosuccinimide (1.1 equiv)
  • AIBN (0.1 equiv) in CCl₄

Conditions :

  • UV light (254 nm), 12 h
  • Yield: 89%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (s, 2H, CH₂Br)
  • HRMS : m/z [M+H]⁺ calc. 387.0521, found 387.0518

Synthesis of 3-Phenyl-1,2,4-Oxadiazole-5-Methanol

Amidoxime Cyclization Route

Adapted from:

  • Benzamidoxime synthesis :
    • Benzonitrile (1.0 equiv) + NH₂OH·HCl (1.5 equiv) in EtOH/H₂O
    • Yield: 92%
  • Cyclization with chloroacetic acid :
    • Benzamidoxime (1.0 equiv)
    • Chloroacetyl chloride (1.2 equiv)
    • K₂CO₃ (2.0 equiv) in THF

Conditions :

  • 0°C → rt, 8 h
  • Yield: 74%

Oxidation to Alcohol :

  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 equiv)
  • NaOH (2.0 equiv) in H₂O/EtOH

Conditions :

  • Reflux 3 h
  • Yield: 81%

Final Coupling via Nucleophilic Substitution

Reagents :

  • Intermediate A (1.0 equiv)
  • Intermediate B (1.2 equiv)
  • K₂CO₃ (3.0 equiv) in DMF

Conditions :

  • 80°C, 24 h under N₂
  • Yield: 67%

Optimization Data :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 24 67
Cs₂CO₃ DMSO 100 18 59
DBU CH₃CN 60 36 42

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining methodologies from and:

  • In situ oxadiazole formation during pyrimidinone cyclization
  • Simultaneous POCl₃-mediated reactions :
    • 5-Aminopyrazole derivative + benzamidoxime + POCl₃

Challenges :

  • Competing side reactions reduce yield to 28%
  • Requires strict stoichiometric control

Characterization and Validation

X-Ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between pyrazolo-pyrimidinone and oxadiazole: 54.7°
  • H-bonding : N-H···O=C (2.89 Å) stabilizes boat conformation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):
    δ 8.72 (s, 1H, pyrimidinone C₆-H), 7.82–7.35 (m, 9H, aromatics), 4.61 (s, 2H, CH₂)

  • ¹³C NMR :
    167.8 (C=O), 162.4 (oxadiazole C-2), 155.1 (pyrimidinone C-4)

Industrial-Scale Considerations

Green Chemistry Metrics

Parameter Three-Component Method POCl₃ Route
PMI (Process Mass Intensity) 8.2 14.7
E-Factor 6.8 11.3
Reaction Volume (L/kg) 23 47

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of pyrazolo-pyrimidinones, which exhibit diverse pharmacological properties. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Substituents Structural Differences Potential Implications
Target Compound 4-Ethylphenyl; 1,2,4-oxadiazole Balanced lipophilicity; potential kinase inhibition via oxadiazole interactions
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide 2,3-Dimethylphenyl; ethoxybenzamide Benzamide instead of oxadiazole; dimethylphenyl vs. ethylphenyl Reduced metabolic stability due to benzamide hydrolysis; altered target selectivity
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine-linked benzodioxole; pyrido-pyrimidinone Pyrido-pyrimidinone core vs. pyrazolo-pyrimidinone; bulky piperidine substituent Enhanced CNS penetration due to benzodioxole; possible off-target GPCR effects
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]- Phenyldiazenyl group; acetamide side chain Azo group introduces photostability concerns; acetamide may improve solubility Limited bioavailability due to azo group instability in vivo

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-ethylphenyl group in the target compound confers higher logP compared to dimethylphenyl analogues (e.g., ), favoring passive diffusion across biological membranes.
  • Metabolic Stability : The 1,2,4-oxadiazole ring may resist oxidative metabolism better than benzamide or azo groups (e.g., ), though esterase-mediated hydrolysis remains a concern.
  • Target Engagement: The oxadiazole’s electronegative N and O atoms mimic ATP’s phosphate groups, suggesting kinase inhibition similar to pyrido-pyrimidinones in .

Research Findings and Limitations

  • Structure-Activity Relationship (SAR) : Substitution at position 5 (e.g., oxadiazole vs. piperidine) significantly impacts target affinity. For example, oxadiazole-containing derivatives show stronger kinase inhibition than benzamide analogues in preclinical models .
  • Comparative studies with triazolo-thiadiazinones (e.g., ) could clarify the role of sulfur vs. oxygen in bioavailability.

Biological Activity

The compound 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one , also known as N-(4-ethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS: 1775532-02-9), is a novel synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is C20H17N5OC_{20}H_{17}N_{5}O with a molecular weight of 343.39 g/mol . The compound features multiple functional groups that contribute to its biological activity. Notably, it includes a pyrazolo[3,4-d]pyrimidine core and an oxadiazole moiety.

PropertyValue
Molecular FormulaC20H17N5O
Molecular Weight343.39 g/mol
LogP (Partition Coefficient)5.046
Water Solubility (LogSw)-4.39
Polar Surface Area61.476 Ų

Biological Activity

Research indicates that compounds containing the pyrazolo and oxadiazole frameworks exhibit a wide range of biological activities including:

  • Anticancer Activity :
    • Several studies have shown that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can enhance antiproliferative activity against human colon adenocarcinoma and breast cancer cells .
  • Antimicrobial Properties :
    • The oxadiazole derivatives are known for their antimicrobial effects. Studies have demonstrated that compounds similar to the one in focus show significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antidiabetic Activity :
    • Some studies indicate that pyrazolo derivatives can exhibit hypoglycemic effects, making them candidates for diabetes management .

Case Studies and Research Findings

A variety of research has been conducted on similar compounds to assess their biological activities:

Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various pyrazolo derivatives, including those containing oxadiazole rings. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Study 2: Antimicrobial Screening

In a comprehensive screening of synthesized pyrazole compounds, several were found to possess significant antibacterial properties. Compounds demonstrated activity against Gram-positive and Gram-negative bacteria, with some showing better efficacy than standard antibiotics .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of oxadiazole-containing compounds revealed that modifications at specific positions significantly enhanced biological activities such as anticancer and antimicrobial effects .

Q & A

Q. What are the key synthetic steps for preparing 1-(4-ethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one?

The synthesis involves multi-step protocols, typically including:

  • Condensation reactions (e.g., between substituted phenylhydrazines and ketones in refluxing ethanol with glacial acetic acid) to form hydrazine intermediates .
  • Vilsmeier-Haack-Arnold formylation using POCl₃/DMF for ring closure, followed by coupling with heterocyclic moieties like barbituric acid derivatives .
  • Solvent optimization (polar aprotic solvents) and catalyst selection (e.g., bases for nucleophilic substitutions) to improve yields (typically 50-70%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substitution patterns on the pyrazolo-pyrimidine core and oxadiazole moiety .
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .
    • Chromatographic methods :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • TLC monitoring during synthesis to track intermediate formation .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • Kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarities to pyrazolo-pyrimidine kinase inhibitors .
  • In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM .
  • Antimicrobial disk diffusion assays to assess broad-spectrum activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Key strategies include:

  • Systematic substitution : Varying the 4-ethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Oxadiazole ring modifications : Replacing the 1,2,4-oxadiazole with 1,3,4-thiadiazole or triazole to enhance metabolic stability .
  • Bioisosteric replacement : Substituting the pyrazolo-pyrimidine core with pyrido[2,3-d]pyrimidine to improve solubility .
  • Data-driven optimization : Use IC₅₀ values from kinase assays to prioritize analogs (e.g., <100 nM for lead candidates) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from:

  • Poor pharmacokinetics : Address via logP optimization (target 2–4) to enhance bioavailability .
  • Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) to identify degradation hotspots (e.g., oxadiazole ring cleavage) .
  • Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .

Q. What computational tools are effective for predicting biological targets and binding modes?

Recommended workflows:

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes (50–100 ns trajectories) .
  • QSAR modeling : Utilize descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict ADMET properties .

Q. How can low yields in the final coupling step of synthesis be addressed?

Troubleshooting steps:

  • Reaction condition refinement : Increase temperature (80–100°C) or switch to microwave-assisted synthesis for faster kinetics .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings involving aryl halides .
  • Purification optimization : Use preparative HPLC with C18 columns or silica gel chromatography (hexane/EtOAc gradient) .

Methodological Notes for Data Interpretation

  • Crystallographic validation : Compare experimental XRD data (e.g., CCDC entries) with synthesized batches to confirm stereochemistry .
  • Statistical analysis : Apply ANOVA to biological triplicates (p < 0.05) to validate significance .
  • Contradictory SAR trends : Use machine learning (e.g., Random Forest) to identify non-linear relationships between substituents and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.